molecular formula C20H23ClN2O4S B503108 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 898084-34-9

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B503108
CAS No.: 898084-34-9
M. Wt: 422.9g/mol
InChI Key: CYVYSLFZUFCUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.9g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H22ClN3O4S
  • Molecular Weight: 433.92 g/mol
  • CAS Number: 216501-69-8

The structure of the compound consists of a piperazine core substituted with a benzodioxole moiety and a sulfonyl group, which is critical for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of piperazine exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound's sulfonamide group contributes to its antibacterial effects by inhibiting bacterial growth through interference with folic acid synthesis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using in vitro assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages.

  • Inhibition Percentage:
    • TNF-alpha: 75% at 10 µM
    • IL-6: 68% at 10 µM

This suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.

Anticancer Activity

A series of studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving MCF-7 cells, treatment with the compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to reduced paw swelling and joint inflammation compared to control groups, supporting its potential use in inflammatory conditions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYSLFZUFCUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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